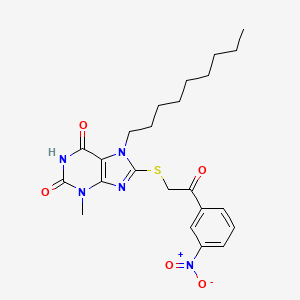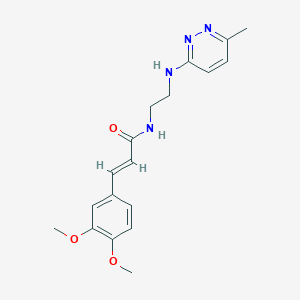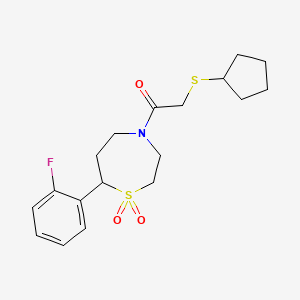
E3 Ligase Ligand-Linker Conjugates 23 TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セレブロンドリガンド-リンカーコンジュゲート12 TFAは、タリドミドベースのセレブロンドリガンドとリンカーを組み込んだ合成化合物です。 この化合物は主に、ユビキチン-プロテアソーム系を介して特定のタンパク質を分解するように設計された、プロテオリシス標的化キメラ(PROTAC)の合成に使用されます .
作用機序
セレブロンドリガンド-リンカーコンジュゲート12 TFAは、E3リガーゼユビキチン複合体における基質認識タンパク質であるセレブロンドリガンドに結合することによって効果を発揮します。この結合は、標的タンパク質をユビキチン-プロテアソーム系にリクルートすることを促進し、その分解につながります。 関与する分子標的と経路には、ユビキチン-プロテアソーム系と、分解されたタンパク質によって調節されるさまざまなシグナル伝達経路が含まれます .
類似の化合物:
タリドミド: セレブロンドリガンド-リンカーコンジュゲート12 TFAの合成に使用される親化合物。
レナリドミドとポマリドミド: タリドミドの誘導体で、作用機序は似ていますが、治療用途は異なります.
独自性: セレブロンドリガンド-リンカーコンジュゲート12 TFAは、PROTAC技術で使用するための特定の設計のためにユニークです。 タリドミドとその誘導体は主に治療薬として使用されるのに対し、セレブロンドリガンド-リンカーコンジュゲート12 TFAは標的タンパク質分解を促進するように設計されており、創薬開発において貴重なツールとなっています .
生化学分析
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 23 TFA is part of a three-enzyme ubiquitination cascade, which also includes ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . This compound, as an E3 ubiquitin ligase, catalyzes the ubiquitination process and transfers ubiquitin protein to attach the lysine site of targeted substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Cellular Effects
This compound might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development . The UPS, where this compound plays a crucial role, can regulate the degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of an amide isopeptide linkage between Gly 76 in the C-terminus of the Ub molecule (brought to the E3 by the E2) and the ε-amino group of a lysine residue in the target protein . This process is crucial for the ubiquitination and subsequent proteasomal degradation of target proteins .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a major metabolic pathway . This pathway is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, and worn-out proteins .
準備方法
合成経路と反応条件: セレブロンドリガンド-リンカーコンジュゲート12 TFAの調製には、タリドミドベースのセレブロンドリガンドの合成が関与し、その後リンカーとコンジュゲートされます。合成経路には通常、以下の手順が含まれます。
タリドミド誘導体の合成: タリドミドは、さらなるコンジュゲーションに使用できる官能基を導入するために修飾されます。
工業的製造方法: セレブロンドリガンド-リンカーコンジュゲート12 TFAの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
タリドミド誘導体のバルク合成: 最適化された反応条件を使用して、タリドミド誘導体を大規模に合成します。
リンカーとのコンジュゲーション: バルク生産されたタリドミド誘導体は、次に工業規模の反応器と最適化された条件を使用してリンカーとコンジュゲートされ、高い収量と純度が保証されます.
化学反応の分析
反応の種類: セレブロンドリガンド-リンカーコンジュゲート12 TFAは、以下の反応を含むさまざまな化学反応を起こします。
置換反応: この化合物は、反応性の官能基の存在により、求核置換反応に関与できます。
酸化と還元反応: この化合物は、特定の条件下で酸化と還元反応を起こすことができます.
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応条件には通常、ジメチルスルホキシド(DMSO)などの溶媒と、室温から80°Cまでの温度が含まれます。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換反応は、元の化合物のさまざまな置換誘導体をもたらす可能性があります .
4. 科学研究アプリケーション
セレブロンドリガンド-リンカーコンジュゲート12 TFAは、以下のものを含む、幅広い科学研究アプリケーションを持っています。
化学: 標的タンパク質分解のためのPROTACの合成に使用されます。
生物学: タンパク質間の相互作用と、細胞プロセスにおける特定のタンパク質の役割を理解するための研究に使用されます。
医学: がんや神経変性疾患などの病気に対する新しい治療薬の開発における可能性について調査されています。
科学的研究の応用
Cereblon Ligand-Linker Conjugates 12 TFA has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies.
類似化合物との比較
Thalidomide: The parent compound used in the synthesis of Cereblon Ligand-Linker Conjugates 12 TFA.
Lenalidomide and Pomalidomide: Derivatives of thalidomide with similar mechanisms of action but different therapeutic applications.
Uniqueness: Cereblon Ligand-Linker Conjugates 12 TFA is unique due to its specific design for use in PROTAC technology. Unlike thalidomide and its derivatives, which are primarily used as therapeutic agents, Cereblon Ligand-Linker Conjugates 12 TFA is designed to facilitate targeted protein degradation, making it a valuable tool in drug discovery and development .
特性
IUPAC Name |
N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMWZARPGGRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F3N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclopropyl-4-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2626446.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2626448.png)
![N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2626449.png)



![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626458.png)
![4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2626459.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)
![4-methyl-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide](/img/structure/B2626463.png)
